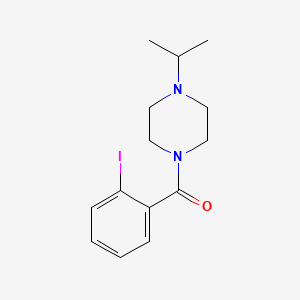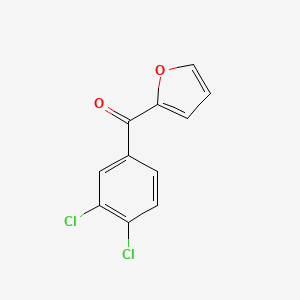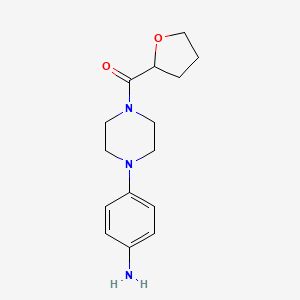
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is a synthetic organic compound with the molecular formula C15H21N3O2 It is characterized by the presence of a piperazine ring substituted with a tetrahydrofuran group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with a suitable acylating agent, such as tetrahydrofuran-2-carbonyl chloride, under basic conditions to form the intermediate 4-(tetrahydrofuran-2-yl)piperazine.
-
Coupling with Aniline: : The intermediate is then coupled with aniline in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents that can be recycled may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline can undergo oxidation reactions, particularly at the aniline moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, which may target the carbonyl group in the tetrahydrofuran ring, converting it to an alcohol.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the aniline ring. Halogenation, nitration, and sulfonation are typical reactions, with reagents such as bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated products
Scientific Research Applications
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical agents.
-
Biology: : The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to and modulate the activity of receptors in the nervous system. Additionally, the tetrahydrofuran group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar structure but with a methyl group instead of the tetrahydrofuran ring.
4-(4-Benzyl-1-piperazinyl)aniline: Contains a benzyl group, offering different chemical properties and biological activities.
4-(4-Ethyl-1-piperazinyl)aniline: Features an ethyl group, which may affect its solubility and reactivity.
Uniqueness
4-(4-Tetrahydro-2-furanoyl-1-piperazinyl)aniline is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h3-6,14H,1-2,7-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYMTZHTTYBECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
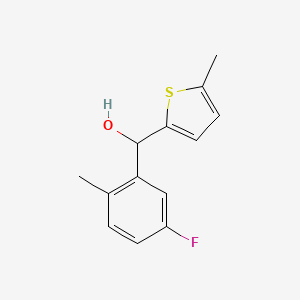
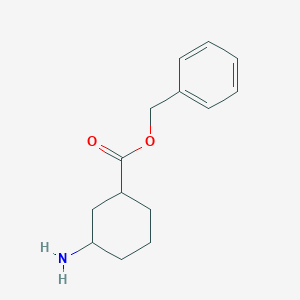
![[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B7877770.png)
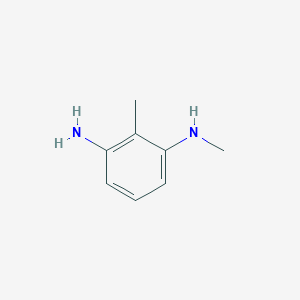

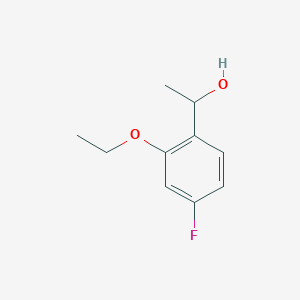
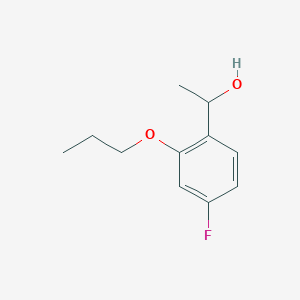
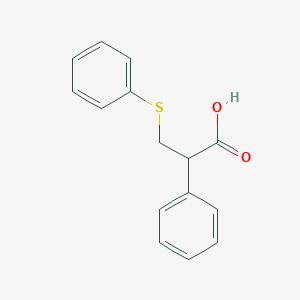
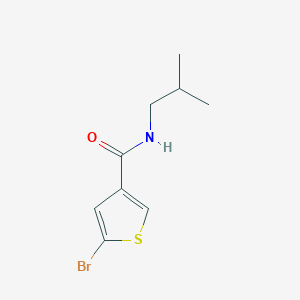
![N-[(3-bromophenyl)methyl]oxane-4-carboxamide](/img/structure/B7877812.png)
